molecular formula C9H9NO B1357470 2,4-Dimethylbenzoxazole CAS No. 72692-90-1

2,4-Dimethylbenzoxazole

Cat. No. B1357470
CAS RN: 72692-90-1
M. Wt: 147.17 g/mol
InChI Key: GLTSBRUWOZVDLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The method to synthesize the designed benzoxazole derivatives is given in Scheme 1 . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined by IR (ATR, cm −1), 1 H/ 13 C-NMR (DMSO-d 6, 400 MHz, ppm) and mass spectral studies . The standard molar enthalpies of formation in the gaseous state, at T = 298.15 K, for both compounds, being the results discussed in terms of structural and energetic contributions .


Chemical Reactions Analysis

A mixture of 2-(chloromethyl)-1H-benzimidazole (1) (1.66 g) and benzoxazole-2-thiol (II) (1.51 g) in dry THF (30 ml) was stirred in the presence of triethylamine (2 ml) for 6 h at room temperature .


Physical And Chemical Properties Analysis

2,4-Dimethylbenzoxazole is a colorless to yellow liquid . It has a molecular weight of 147.18 . It is stored at a temperature of +4C .

Scientific Research Applications

Neuroprotective Properties

Subheading: Inhibition of Glutamate Responses in Neurons

  • A study by Lu & Mattson (2001) in "Experimental Neurology" found that Dimethyl sulfoxide (DMSO), a solvent used in neuroscience research, can inhibit glutamate responses in hippocampal neurons. This property of DMSO, which is relevant to the study of 2,4-Dimethylbenzoxazole, may have implications for treating excitotoxic neurodegenerative conditions, suggesting a neuroprotective role (Lu & Mattson, 2001).

Agricultural Applications

Subheading: Herbicide Efficacy Enhancement

  • Research by Waldrop & Banks (1983) in "Weed Science" highlighted the interaction of 2,4-DB, a compound related to 2,4-Dimethylbenzoxazole, with other chemicals like toxaphene and acifluorfen. The study found synergistic or additive effects on weed control, indicating potential applications in enhancing the efficacy of herbicides (Waldrop & Banks, 1983).

Pharmacological Research

Subheading: Anticancer Drug Development

  • A study by Wang et al. (2004) in "Journal of Medicinal Chemistry" discussed the development of CDK inhibitors, where 2,4-Dimethyl-thiazol-5-yl)pyrimidin-2-ylamines, a class related to 2,4-Dimethylbenzoxazole, showed promise as potent inhibitors of cyclin-dependent kinase-2 (CDK2). This research is significant for anticancer drug development, highlighting the potential of such compounds in treating proliferative diseases (Wang et al., 2004).

Safety And Hazards

2,4-Dimethylbenzoxazole is for R&D use only and not for medicinal, household, or other use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .

properties

IUPAC Name

2,4-dimethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)10-7(2)11-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTSBRUWOZVDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylbenzoxazole

CAS RN

72692-90-1
Record name 2,4-Dimethylbenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072692901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLBENZOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXV3QFL3VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MA Spiller - Caffeine, 2019 - taylorfrancis.com
This chapter provides a list of the chemical components of coffee beans and beverages. The principal sources of aliphatic compounds in roasted coffee are fragmented carbohydrates …
Number of citations: 254 www.taylorfrancis.com
JJ Lee, J Kim, YM Jun, BM Lee, BH Kim - Tetrahedron, 2009 - Elsevier
One-pot reduction-triggered heterocyclizations from 2-nitrophenols to benzoxazoles and from 1-aryl-2-nitroethanones to oxazoles were investigated. In the presence of indium/AcOH in …
Number of citations: 69 www.sciencedirect.com
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1981 - Taylor & Francis

This review attempts to present and discuss the current status of oxazoles and oxazolines relative to foods. Special emphasis is placed on their occurrences in foods, sensory …

Number of citations: 36 www.tandfonline.com
I Flamen - Food Reviews International, 1989 - Taylor & Francis
This review deals with the chemistry of the odoriferous constituents of the volatile part of the flavors of coffee, cocoa, and tea. A general survey of the analytical studies which have been …
Number of citations: 164 www.tandfonline.com
COF COFFEE - Caffeine, 2019 - books.google.com
An understanding of coffee chemistry is made easier by remembering that the coffee bean is the seed of the coffee plant and as such it can be expected to contain the full complement of …
Number of citations: 0 books.google.com

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